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Compound of Interest

Compound Name: JH-1I-127

Cat. No.: B608186

An In-Depth Technical Guide on the Potent and Selective LRRK2 Inhibitor

This guide provides a comprehensive technical overview of JH-II-127, a potent, selective, and
brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It is intended for
researchers, scientists, and drug development professionals interested in the therapeutic
potential of targeting LRRK2 in neurodegenerative diseases such as Parkinson's disease.

Core Compound Information

JH-II-127, a pyrrolopyrimidine derivative, has emerged as a critical tool for studying the
physiological and pathological roles of LRRK2.[1][2][3] Its high potency and selectivity for both
wild-type and mutant forms of LRRK2 make it a valuable research compound.[1][2][3]
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Property Value Reference
CAS Number 1700693-08-8
Molecular Formula C19H21CIN6O3
Molecular Weight 416.87 g/mol
) >98% (typically assessed by
Purity
HPLC)
Appearance Crystalline solid
- Soluble in DMSO (up to 100
Solubility
mM)
Store at -20°C for long-term
Storage

stability.

Supplier and Purchasing Information

JH-1I-127 is available from several commercial suppliers for research purposes. It is crucial to

note that this compound is intended for laboratory research use only and not for human or

veterinary use.

Supplier Product Number Available Quantities
Tocris Bioscience 5899 5 mg, 25 mg, 100 mg
Cayman Chemical 22905 1 mg, 5 mg, 10 mg
MedChemExpress HY-112817 5 mg, 10 mg, 50 mg, 100 mg
Selleck Chemicals S8628 5 mg, 10 mg, 50 mg, 100 mg
R&D Systems 5899/5 5mg

TargetMol T6995 5 mg, 10 mg, 50 mg, 100 mg

Note: Availability and catalog numbers are subject to change. Please refer to the supplier's

website for the most current information.
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Biological Activity and Mechanism of Action

JH-11-127 is a highly potent inhibitor of LRRK2 kinase activity. Activating mutations in the
LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease,
making LRRK2 a prime therapeutic target.[2][3] JH-1I-127 exerts its effect by binding to the
ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of
LRRK2 itself (autophosphorylation) and its downstream substrates.[1][2]

In Vitro Potency

The inhibitory activity of JH-11-127 has been quantified against various forms of LRRK2,
demonstrating high potency, particularly against the pathogenic G2019S mutant.

Target ICs0 (NM) Reference

Wild-Type LRRK2 6.6 [4]

G2019S Mutant LRRK2 2.2 [4]

A2016T Mutant LRRK2 47.7 [4]
Cellular Activity

In cellular assays, JH-11-127 effectively inhibits the phosphorylation of LRRK2 at key sites, such
as Ser910 and Ser935, at concentrations between 0.1 and 0.3 pM.[1][2][3] This inhibition has
been demonstrated in various cell types, including HEK293 cells and human lymphoblastoid
cells derived from Parkinson's disease patients.[1]

LRRK2 Signaling Pathway and Inhibition by JH-II-
127

LRRK2 is a complex, multi-domain protein that functions as a kinase and a GTPase. Its kinase
activity is implicated in a range of cellular processes, and its dysregulation is a key factor in
Parkinson's disease pathogenesis. JH-1I-127's mechanism of action is centered on the direct
inhibition of this kinase activity.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b608186?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26005538/
https://discovery.dundee.ac.uk/en/publications/discovery-of-a-pyrrolopyrimidine-jh-ii-127-a-highly-potent-select/
https://www.benchchem.com/product/b608186?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4434483/
https://pubmed.ncbi.nlm.nih.gov/26005538/
https://www.benchchem.com/product/b608186?utm_src=pdf-body
https://www.targetmol.com/compound/jh-ii-127
https://www.targetmol.com/compound/jh-ii-127
https://www.targetmol.com/compound/jh-ii-127
https://www.benchchem.com/product/b608186?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4434483/
https://pubmed.ncbi.nlm.nih.gov/26005538/
https://discovery.dundee.ac.uk/en/publications/discovery-of-a-pyrrolopyrimidine-jh-ii-127-a-highly-potent-select/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4434483/
https://www.benchchem.com/product/b608186?utm_src=pdf-body
https://www.benchchem.com/product/b608186?utm_src=pdf-body
https://www.benchchem.com/product/b608186?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

/Upstream Regulation\

‘ Damaged Lysosomes \

recruits

Rab29
- J

inhibits activates
. LRRK2 (Active)
@ LRRK2 (Inactive) (o5eri29)
*

Phosphorylates

/Downstre am Effects\

pRab10 (pThr73)

Inhibition of
Primary Ciliogenesis

Click to download full resolution via product page

Caption: LRRK2 signaling pathway and the inhibitory action of JH-11-127.
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Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of JH-
11-127, based on the methodologies described in the primary literature.

In Vitro LRRK2 Kinase Assay

This assay is fundamental to determining the direct inhibitory effect of JH-1I-127 on LRRK2
kinase activity.

Objective: To measure the ICso of JH-11-127 against recombinant LRRK2.
Methodology:

o Reaction Setup: A reaction mixture is prepared containing recombinant LRRK2 protein (wild-
type or mutant), a kinase assay buffer, and a substrate (e.g., myelin basic protein or a
peptide substrate like LRRKtide).[5][6]

e Inhibitor Addition: JH-II-127 is serially diluted and added to the reaction mixture, with a
DMSO control.

e Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP ([y-32P]ATP) and
magnesium chloride.[5] The reaction is incubated at 30°C for a specified time (e.g., 15-60
minutes).[5]

e Termination: The reaction is stopped by the addition of SDS-PAGE loading buffer.[5]

o Detection: The reaction products are separated by SDS-PAGE. The gel is then dried and
exposed to a phosphor screen to detect the incorporation of the radiolabeled phosphate into
the substrate.[5]

¢ Quantification: The radioactivity of the phosphorylated substrate bands is quantified, and the
ICso value is calculated from the dose-response curve.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This assay assesses the ability of JH-1I-127 to inhibit LRRK2 activity within a cellular context.
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Obijective: To determine the effect of JH-1I-127 on the phosphorylation of LRRK2 at Ser910 and
Ser935 in cells.

Methodology:

e Cell Culture and Treatment: HEK293 cells stably expressing GFP-tagged LRRK2 (wild-type
or mutant) are cultured. The cells are then treated with increasing concentrations of JH-II-
127 or a vehicle control (DMSO) for a defined period (e.g., 90 minutes).[1]

o Cell Lysis: After treatment, the cells are washed and lysed in a buffer containing protease
and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

e Protein Quantification: The total protein concentration of the lysates is determined using a
standard protein assay (e.g., BCA assay).

o Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE
and transferred to a PVDF membrane.

e Immunoblotting: The membrane is blocked and then incubated with primary antibodies
specific for phosphorylated LRRK2 (pSer910, pSer935) and total LRRK2.[1] Subsequently,
the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary
antibody.

» Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system.

e Analysis: The band intensities are quantified, and the ratio of phosphorylated LRRK2 to total
LRRK?2 is calculated to determine the extent of inhibition.

In Vivo Pharmacodynamic Analysis

This experiment evaluates the ability of JH-1I-127 to inhibit LRRK2 in a living organism.

Objective: To assess the inhibition of LRRK2 phosphorylation in mouse tissues following oral
administration of JH-11-127.

Methodology:
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» Animal Dosing: Mice are administered JH-1I-127 orally at various doses (e.g., 30 mg/kg).[1]

[2]

» Tissue Collection: At specified time points after dosing, the animals are euthanized, and
tissues of interest (e.g., brain, spleen, kidney) are collected.[1]

» Tissue Processing: The tissues are homogenized in lysis buffer, and the protein
concentration is determined.

o Western Blotting: The tissue lysates are analyzed by Western blotting as described in the
cellular assay protocol to assess the levels of phosphorylated and total LRRK2.[1]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a novel LRRK2 inhibitor like
JH-11-127.
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Caption: A generalized experimental workflow for the evaluation of LRRK2 inhibitors.

Conclusion
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JH-II-127 is a powerful research tool for investigating the complex biology of LRRK2. Its high
potency, selectivity, and in vivo activity make it an invaluable compound for validating LRRK2
as a therapeutic target and for exploring the downstream consequences of LRRK2 inhibition.
This guide provides a foundational resource for researchers embarking on studies involving
JH-1I-127.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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